molecular formula C20H23N3O2S B3551428 2-methoxy-3-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

2-methoxy-3-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3551428
M. Wt: 369.5 g/mol
InChI Key: RVSQAZXDVAHHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has garnered interest among researchers due to its potential applications in scientific research. This compound is commonly referred to as MPACB, and it is a thioamide derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

MPACB has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, MPACB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition can have implications for the treatment of diseases such as glaucoma and epilepsy.

Mechanism of Action

The mechanism of action of MPACB involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. MPACB binds to the active site of carbonic anhydrase and prevents the enzyme from catalyzing this reaction. This inhibition can have implications for the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACB are largely related to its inhibition of carbonic anhydrase activity. This inhibition can lead to changes in pH regulation in the body, which can have implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, MPACB has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPACB in lab experiments is its ability to inhibit carbonic anhydrase activity. This can be useful for studying the role of carbonic anhydrase in various physiological processes. However, one limitation of using MPACB is that it may have off-target effects, as it has been shown to inhibit the activity of other enzymes as well. Additionally, the synthesis of MPACB is a multi-step process that can be time-consuming and difficult to reproduce.

Future Directions

There are several potential future directions for research involving MPACB. One area of interest is the development of more efficient synthesis methods for MPACB. Additionally, further research could be conducted to explore the potential therapeutic applications of MPACB in the treatment of diseases such as glaucoma and epilepsy. Finally, the off-target effects of MPACB could be further explored to determine its potential for use as a broad-spectrum enzyme inhibitor.

properties

IUPAC Name

2-methoxy-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-14-8-7-9-15(18(14)25-2)19(24)22-20(26)21-16-10-3-4-11-17(16)23-12-5-6-13-23/h3-4,7-11H,5-6,12-13H2,1-2H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQAZXDVAHHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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